Product packaging for Lorcaserin N-β-D-Glucuronide Sodium Salt(Cat. No.:)

Lorcaserin N-β-D-Glucuronide Sodium Salt

Cat. No.: B1159116
M. Wt: 389.81
Attention: For research use only. Not for human or veterinary use.
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Description

Lorcaserin N-β-D-Glucuronide Sodium Salt is a major metabolite of Lorcaserin, a selective 5-HT2C receptor agonist that was previously used for weight management . This compound is specifically designed for use in analytical studies and drug metabolism research, serving as a critical reference standard for techniques such as High-Performance Liquid Chromatography (HPLC) to ensure accurate quantification and analysis . The parent drug, Lorcaserin, exerts its therapeutic effect by activating 5-HT2C receptors in the brain, which promotes satiety and leads to reduced food intake . Following administration, Lorcaserin undergoes extensive hepatic metabolism, with the N-carbamoyl glucuronide conjugate being a primary metabolic product . Investigating this glucuronide metabolite is essential for understanding the drug's pharmacokinetic profile, including its metabolism and elimination pathways. As an analytical standard, this product is intended "For Research Use Only" and is strictly not for use in diagnostic, therapeutic, or any human or veterinary applications. Researchers can utilize this compound to study the metabolic fate of Lorcaserin, investigate potential drug-drug interactions, and support bioanalytical method development and validation.

Properties

Molecular Formula

C₁₈H₂₁ClNNaO₅

Molecular Weight

389.81

Synonyms

(((2S,3S,4R,5R,6R)-6-((R)-8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-3(2h)-yl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)ethynyl)sodium

Origin of Product

United States

Enzymology and Pathways of Lorcaserin N β D Glucuronide Sodium Salt Formation

Identification of Key UDP-Glucuronosyltransferase Isoforms in N-Carbamoyl Glucuronidation

The formation of lorcaserin (B1675133) N-carbamoyl glucuronide is a process involving multiple UGT isoforms, with distinct contributions from different subfamilies. nih.govresearchgate.net

Studies using a panel of recombinant human UGT enzymes have definitively shown that the N-carbamoyl glucuronidation of lorcaserin is predominantly catalyzed by three members of the UGT2B subfamily: UGT2B7, UGT2B15, and UGT2B17. nih.govresearchgate.net The significant involvement of these specific isoforms was further confirmed through inhibition studies in human liver microsomes. Known inhibitors for these UGTs—mefenamic acid for UGT2B7, bisphenol A for UGT2B15, and eugenol (B1671780) for UGT2B17—successfully inhibited the formation of lorcaserin N-carbamoyl glucuronide, substantiating the primary role of these UGT2B enzymes in the metabolic pathway. nih.govresearchgate.net

While the UGT2B subfamily is the principal catalyst, research indicates a minor role for two isoforms from the UGT1A subfamily. nih.govresearchgate.net Specifically, UGT1A6 and UGT1A9 have been shown to contribute to the formation of lorcaserin N-carbamoyl glucuronide, although to a lesser extent than their UGT2B counterparts. nih.govresearchgate.net

Kinetic Characterization of Lorcaserin N-Carbamoyl Glucuronidation

Kinetic analyses have been performed to quantify the enzymatic activity of the key UGT isoforms and human liver microsomes (HLMs) in catalyzing lorcaserin's glucuronidation.

The kinetics of lorcaserin N-carbamoyl glucuronide formation by the primary recombinant UGT enzymes follow Michaelis-Menten kinetics. researchgate.net UGT2B15, identified as the most efficient isoform, demonstrates an apparent Michaelis constant (Km) of 51.6 ± 1.9 μM and a maximum velocity (Vmax) of 237.4 ± 2.8 pmol/mg protein/min. nih.govresearchgate.net Kinetic analyses were also performed for UGT1A9, UGT2B7, and UGT2B17. researchgate.net For human liver microsomes as a whole, the apparent Km and Vmax values were determined to be 128.1 ± 5.6 μM and 2379.2 ± 28.5 pmol/mg protein/min, respectively. researchgate.net

Table 1: Kinetic Parameters for Lorcaserin N-Carbamoyl Glucuronidation

Enzyme Source Apparent Km (μM) Apparent Vmax (pmol/mg protein/min)
Recombinant UGT2B15 51.6 ± 1.9 nih.govresearchgate.net 237.4 ± 2.8 nih.govresearchgate.net
Human Liver Microsomes (HLM) 128.1 ± 5.6 researchgate.net 2379.2 ± 28.5 researchgate.net

Data presented as mean ± standard error.

The Michaelis constant (Km) provides an inverse measure of the apparent affinity of the enzyme for its substrate. The lower Km value for UGT2B15 (51.6 μM) compared to the composite value for human liver microsomes (128.1 μM) indicates a relatively high affinity of this specific isoform for lorcaserin. nih.govresearchgate.net The ability of several different UGT enzymes from two subfamilies (UGT1A and UGT2B) to catalyze the glucuronidation of lorcaserin points to a degree of overlapping substrate specificity among these enzymes. nih.govnih.gov This redundancy in the metabolic pathway ensures efficient clearance of the compound. nih.gov

Modulators of Lorcaserin N-Carbamoyl Glucuronidation

The enzymatic process of lorcaserin glucuronidation can be influenced by various chemical agents as well as endogenous and exogenous factors.

Effects of Chemical Inhibitors on UGT Isoform Activities

To further confirm the roles of specific UGT isoforms in lorcaserin metabolism, chemical inhibition studies have been performed. researchgate.netnih.gov These studies utilize known inhibitors of specific UGT enzymes to observe their effect on the formation of lorcaserin N-carbamoyl glucuronide in human liver microsomes. researchgate.netnih.gov The involvement of the key UGT2B isoforms was substantiated by the inhibitory effects of mefenamic acid, bisphenol A, and eugenol. researchgate.netnih.gov

Table 3: Chemical Inhibitors and Their Target UGT Isoforms in Lorcaserin Glucuronidation
Chemical InhibitorTarget UGT Isoform(s)
Mefenamic AcidUGT2B7
Bisphenol AUGT2B15
EugenolUGT2B17

Inhibition of these UGT isoforms in human liver microsomes by the listed chemicals supports their involvement in lorcaserin N-carbamoyl glucuronidation. researchgate.netnih.gov

Potential for Endogenous and Exogenous Factors to Influence N-Glucuronidation

The N-glucuronidation of lorcaserin could potentially be influenced by a variety of internal and external factors.

Endogenous Factors:

Genetic Polymorphisms: The UGT1A and 2B genes are known to be highly polymorphic, which can affect enzyme activity and lead to inter-individual variations in drug metabolism. nih.gov

Endogenous Substrates: Naturally occurring compounds in the body, such as bile acids and certain fatty acids, can act as inhibitors of UGT enzymes. nih.gov

Exogenous Factors:

Smoking: As observed in the activity of lung microsomes, smoking can induce UGT enzymes, particularly those in the UGT1A family, potentially increasing the metabolic rate of substrates. researchgate.netnih.gov

Analytical Methodologies for the Characterization and Quantification of Lorcaserin N β D Glucuronide Sodium Salt

Chromatographic Separation Techniques

The separation of Lorcaserin (B1675133) N-β-D-Glucuronide from the parent drug and other metabolites is a critical first step in its analysis. This is primarily achieved using high-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), which offers higher resolution and faster analysis times.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

HPLC and UPLC methods are the cornerstones for the analysis of lorcaserin and its metabolites. researchgate.net These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For lorcaserin and its polar glucuronide metabolite, reversed-phase columns are typically employed. researchgate.netijpsonline.com

UPLC systems, by using columns with smaller particle sizes (typically under 2 µm), provide significant advantages over traditional HPLC, including improved peak resolution, higher sensitivity, and reduced run times. acs.org A validated UPLC-MS/MS assay has been noted for the quantitative analysis of lorcaserin in biological matrices. researchgate.net The separation of lorcaserin and its related impurities has been successfully achieved on various columns, including phenyl-hexyl and C18 columns, using a gradient elution program. researchgate.net

Below is an interactive table summarizing typical chromatographic conditions that can be adapted for the analysis of Lorcaserin N-β-D-Glucuronide.

ParameterHPLC ConditionsUPLC Conditions
Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm) researchgate.net or Cosmosil C18 (250 x 4.6 mm, 5 µm) researchgate.netAgilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 µm) researchgate.net or ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) acs.org
Mobile Phase A 10 mM Ammonium (B1175870) Formate with 0.1% Ammonia, pH 2.8 with Trifluoroacetic Acid researchgate.net10 mM Ammonium Acetate with 0.1% Triethylamine, pH 6.0 researchgate.net or 10 mM Ammonium Formate, pH 3.8 acs.org
Mobile Phase B Methanol (B129727)/Acetonitrile (5/95) researchgate.netAcetonitrile researchgate.netacs.org
Flow Rate 0.8 - 1.0 mL/min researchgate.net0.3 - 0.5 mL/min acs.orgnih.gov
Detection UV at 220 nm researchgate.netMass Spectrometry (MS) acs.org
Column Temp. 25 °C researchgate.net40 °C acs.org

Reversed-Phase and Ion-Suppressed Conditions for Glucuronide Analysis

Glucuronide conjugates like Lorcaserin N-β-D-Glucuronide are significantly more polar than their parent aglycones. In standard reversed-phase chromatography, this high polarity can lead to poor retention on the hydrophobic stationary phase. sigmaaldrich.com To overcome this, several strategies are employed.

Derivatization with a hydrophobic tag can be used to increase retention, though this adds a step to sample preparation. nih.gov More commonly, the mobile phase composition is adjusted to control the ionization state of the analyte, a technique known as ion suppression. For glucuronides, which contain a carboxylic acid group, lowering the pH of the mobile phase below the pKa of the carboxyl group (typically pH 3-4) suppresses its ionization. This makes the molecule less polar, thereby increasing its retention on a reversed-phase column. This is often achieved by adding modifiers like formic acid or acetic acid to the aqueous portion of the mobile phase. researchgate.netnih.gov

Alternatively, ion-pair chromatography can be used. This technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte. The reagent forms a neutral ion pair with the analyte, which is then retained by the reversed-phase column. This approach has been successfully validated for the direct analysis of other glucuronide metabolites in serum. nih.gov

Mass Spectrometric Detection and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and quantification of drug metabolites.

Tandem Mass Spectrometry (MS-MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS-MS) is a powerful technique that involves multiple stages of mass analysis. It is used to confirm the identity of a metabolite by fragmenting a selected precursor ion and analyzing the resulting product ions. For glucuronide conjugates, this process is highly characteristic. nih.gov

A common feature in the MS-MS spectra of glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of 176.0321 Da between the precursor ion and a major product ion. nih.govresearchgate.net This specific neutral loss is a diagnostic marker used in screening methods, such as neutral loss scanning, to selectively detect potential glucuronide conjugates within a complex biological sample. researchgate.net Once the glucuronide is cleaved, the remaining product ion is the aglycone (lorcaserin), whose own fragmentation pattern can be compared to that of a reference standard to confirm the structure. This methodology allows for both structural elucidation and highly selective quantification. researchgate.net

Electrospray Ionization (ESI-MS) in Negative and Positive Ion Modes for Glucuronide Conjugates

Electrospray ionization (ESI) is the most common ionization technique for coupling liquid chromatography with mass spectrometry for the analysis of polar, non-volatile molecules like glucuronides. nih.govresearchgate.net ESI can be operated in either positive or negative ion mode.

In negative ion mode , glucuronides readily deprotonate at the carboxylic acid group, forming a prominent quasimolecular ion [M-H]⁻. nih.gov Subsequent fragmentation (MS²) often yields characteristic ions derived from the glucuronate moiety, such as ions at m/z 175 (glucuronic acid minus water) and m/z 113. nih.gov This makes negative mode ESI highly sensitive and specific for glucuronide analysis.

In positive ion mode , adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are typically observed. nih.gov While also effective, a known phenomenon called in-source fragmentation or dissociation can occur, where the glucuronide conjugate prematurely breaks apart in the ion source before reaching the mass analyzer. researchgate.net This can complicate analysis by generating an ion with the same mass-to-charge ratio as the parent drug, but it can also be exploited for detection if the chromatography successfully separates the metabolite from the parent drug. researchgate.net

Application of Stable Isotope-Labeled Analogs in Metabolic Studies

The use of stable isotope-labeled compounds is a powerful strategy in drug metabolism research. nih.gov This approach involves synthesizing the drug of interest, in this case, lorcaserin, with one or more atoms replaced by a heavy stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govnih.gov

When a mixture of the labeled and unlabeled drug is administered, any metabolite, including Lorcaserin N-β-D-Glucuronide, will appear in mass spectra as a characteristic "doublet" of peaks separated by a mass difference corresponding to the number of incorporated isotopes. nih.gov For example, a lorcaserin molecule labeled with four ¹³C atoms would produce a glucuronide metabolite that is 4 Da heavier than the unlabeled version. nih.gov

This isotopic signature provides several key advantages:

Rapid Metabolite Identification: The unique doublet pattern makes it easy to distinguish drug-related material from endogenous background ions in a complex biological matrix. nih.gov

Pathway Delineation: It allows for the confident tracing of metabolic pathways. nih.gov

Accurate Quantification: The labeled metabolite can serve as an ideal internal standard for the quantification of the unlabeled endogenous metabolite, correcting for variations in sample preparation and instrument response.

This technique, combining stable isotope labeling with mass spectrometry, is a cornerstone for acquiring definitive data on the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. nih.gov

Use of Deuterated Lorcaserin N-β-D-Glucuronide Sodium Salt as Internal Standards and Tracers

In the realm of quantitative analytical chemistry, particularly in mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving precision and accuracy. researchgate.netscioninstruments.com For the analysis of Lorcaserin N-β-D-Glucuronide, its deuterated analogue, (Lorcaserin-d4) N-β-D-Glucuronide Sodium Salt, serves as an ideal internal standard. lgcstandards.comclearsynth.com

The primary advantage of using a deuterated standard is that its physical and chemical properties are nearly identical to the analyte of interest. researchgate.net This similarity ensures that the standard and the analyte behave in the same manner during sample extraction, cleanup, and chromatographic separation. researchgate.net Crucially, they co-elute from the liquid chromatography (LC) column, but are readily distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium atoms. clearsynth.com

This co-elution is vital for compensating for variations that can significantly impact analytical results. kcasbio.com Key sources of error that are corrected by using a SIL-IS include:

Matrix Effects : The complex composition of biological samples (the "matrix") can interfere with the ionization process in the mass spectrometer's source, either suppressing or enhancing the signal of the analyte. scioninstruments.comkcasbio.com Since the deuterated standard is affected by the matrix in the same way as the non-labeled analyte, the ratio of their signals remains constant, allowing for accurate quantification. kcasbio.comtexilajournal.com

Instrumental Variability : Mass spectrometers can experience minor drifts in sensitivity over time. scioninstruments.com The use of a SIL-IS provides a stable reference point that corrects for these fluctuations, ensuring consistent and reliable data across different samples and analytical runs. scioninstruments.com

Sample Preparation Inconsistencies : Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard, thus normalizing the final measurement. scioninstruments.com

By incorporating (Lorcaserin-d4) N-β-D-Glucuronide Sodium Salt into the analytical workflow, researchers can confidently and accurately determine the concentration of the lorcaserin metabolite in complex biological samples, which is essential for pharmacokinetic studies and metabolic pathway elucidation. clearsynth.comtexilajournal.com

Table 1: Rationale for Using Deuterated Internal Standards in Mass Spectrometry
FactorChallenge without Deuterated ISAdvantage with Deuterated ISReference
Matrix EffectIon suppression or enhancement from biological components leads to inaccurate quantification.Co-eluting standard experiences the same matrix effects as the analyte, normalizing the signal ratio. scioninstruments.comkcasbio.comtexilajournal.com
Instrumental DriftChanges in mass spectrometer sensitivity over time can cause variability in results.Provides a stable reference point to correct for instrumental fluctuations, ensuring data consistency. scioninstruments.com
Extraction RecoveryInconsistent analyte loss during sample preparation introduces significant error.Mimics the analyte's behavior during extraction, compensating for any procedural losses. researchgate.net
Accuracy & PrecisionProne to systemic and random errors, reducing the reliability of the data.Significantly improves measurement accuracy and precision by correcting for multiple variables. clearsynth.comtexilajournal.com

Quantitative Analysis in Biological Matrices for Metabolic Pathway Elucidation

Lorcaserin undergoes significant metabolism in the body, with two primary metabolites identified: Lorcaserin N-sulfamate, which is found circulating in the blood, and the highly polar Lorcaserin N-carbamoyl glucuronide, which is primarily excreted in the urine. nih.gov Elucidating this metabolic pathway and quantifying the exposure to these metabolites is critical, especially since lorcaserin has been shown to improve markers of glucose homeostasis through mechanisms that may be independent of weight loss. nih.govresearchgate.net

The quantitative analysis of Lorcaserin N-β-D-Glucuronide in biological matrices like plasma and urine is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govscispace.com This technique offers the high sensitivity and selectivity required to directly measure the intact glucuronide conjugate, even at low concentrations, from a complex biological background. scispace.comresearchgate.net

In vitro test systems are commonly used in early drug development to characterize metabolic pathways. youtube.com Cryopreserved hepatocytes are considered the gold standard for these studies as they contain a full complement of metabolic enzymes. youtube.comyoutube.com Such studies help in identifying potential metabolites, like the lorcaserin glucuronide, before moving to in vivo analysis. youtube.com

The process of quantifying glucuronides in biological samples presents several challenges:

High Polarity : Glucuronide metabolites are significantly more hydrophilic than their parent drugs, which can make them difficult to separate from endogenous polar components in the biological matrix. researchgate.netresearchgate.net

Instability : N-glucuronides can be unstable and may hydrolyze back to the parent compound under certain pH or enzymatic conditions, which can lead to an underestimation of the metabolite and an overestimation of the parent drug. researchgate.netresearchgate.netglobalauthorid.com

Protein Binding : In plasma, glucuronides can be bound to proteins, which may affect their extraction efficiency and quantification if not properly addressed during sample preparation. scispace.com

Modern LC-MS/MS methods allow for the direct quantification of the intact Lorcaserin N-β-D-Glucuronide, which avoids the potential inaccuracies associated with indirect methods that rely on chemical or enzymatic hydrolysis. scispace.comresearchgate.net This direct approach provides a more accurate assessment of the metabolite's concentration, which is essential for building a complete picture of lorcaserin's absorption, distribution, metabolism, and excretion (ADME) profile.

Sample Preparation and Matrix Considerations in Glucuronide Analysis

The quality of data obtained from the analysis of Lorcaserin N-β-D-Glucuronide is heavily dependent on the sample preparation method used to isolate the metabolite from the biological matrix. scioninstruments.com The primary goals are to remove interfering substances, concentrate the analyte, and ensure the analyte's stability throughout the process. researchgate.net

Solid Phase Extraction (SPE) Techniques for Metabolite Purification

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples like plasma and urine. nih.govnih.gov Due to the highly hydrophilic nature of Lorcaserin N-β-D-Glucuronide, specialized SPE strategies are required for effective isolation. researchgate.netresearchgate.net

While reversed-phase SPE is common for less polar compounds, it is often suboptimal for polar glucuronides. scispace.com Instead, mixed-mode or ion-exchange sorbents are preferred. scispace.com These sorbents can retain the polar glucuronide more effectively, allowing for rigorous washing steps with strong organic solvents to remove matrix interferences without causing a loss of the analyte. scispace.com For instance, a mixed-mode anion exchange sorbent can effectively separate glucuronides from other matrix components and even from the parent drug. scispace.com

The development of an SPE method involves optimizing several key steps:

Conditioning : The sorbent is prepared with a solvent like methanol to activate it. spectroscopyonline.com

Equilibration : The sorbent is then equilibrated with a solution that mimics the sample's loading conditions, often an acidic buffer. spectroscopyonline.com

Loading : The pre-treated biological sample (e.g., plasma diluted with acid) is loaded onto the cartridge. spectroscopyonline.com

Washing : This is a critical step to remove interfering compounds. A sequence of washes with different solvents (e.g., an acidic wash followed by an organic wash like methanol) can selectively remove impurities while the analyte remains bound to the sorbent. nih.govspectroscopyonline.com

Elution : The purified analyte is eluted from the sorbent using a solvent designed to disrupt the analyte-sorbent interaction. For anion-exchange mechanisms, this is often an organic solvent containing a basic modifier, such as ammonium hydroxide (B78521) in methanol. spectroscopyonline.com

By carefully selecting the sorbent and optimizing the wash and elution steps, SPE can provide a clean, concentrated extract of Lorcaserin N-β-D-Glucuronide, minimizing matrix effects and improving the reliability of subsequent LC-MS/MS analysis. scispace.com

Table 2: General SPE Protocol for Polar Metabolite Purification
StepPurposeTypical Solvents/ConditionsReference
Sorbent SelectionTo effectively retain the polar glucuronide metabolite.Mixed-mode or ion-exchange sorbents (e.g., weak anion exchange). scispace.com
ConditioningTo activate the stationary phase.Methanol. spectroscopyonline.com
EquilibrationTo prepare the sorbent for sample loading.Acidic buffer (e.g., 0.1 M acetic acid). spectroscopyonline.com
Sample LoadingTo apply the sample to the sorbent.Biological sample diluted with an acidic buffer. spectroscopyonline.com
Wash StepTo remove matrix interferences.Aqueous wash (e.g., acetic acid) followed by an organic wash (e.g., methanol). nih.govspectroscopyonline.com
ElutionTo recover the purified analyte.Organic solvent with a basic modifier (e.g., 5% ammonium hydroxide in methanol). spectroscopyonline.com

Effects of Enzymatic and Acid Hydrolysis on Glucuronide Stability and Detection

While direct measurement of intact glucuronides is often preferred, an alternative quantification strategy involves a hydrolysis step to cleave the glucuronic acid moiety, followed by measurement of the parent drug (aglycone). scispace.comresearchgate.net This can be achieved through either enzymatic or acid hydrolysis. However, the stability of the glucuronide and the resulting aglycone under these conditions is a critical consideration that can significantly affect the accuracy of detection. researchgate.netresearchgate.net

Enzymatic Hydrolysis : This method uses β-glucuronidase enzymes to specifically cleave the bond between the drug and glucuronic acid. sigmaaldrich.comsigmaaldrich.com The efficiency of this reaction is highly dependent on several factors, including the enzyme source (e.g., Helix pomatia, recombinant), pH, temperature, and incubation time. sigmaaldrich.comnih.govnih.gov While some recombinant enzymes can achieve complete hydrolysis in minutes, others may require hours. nih.govnih.govnih.gov A major challenge is that the stability of the glucuronide itself is crucial prior to the completion of the hydrolysis step; if the metabolite degrades in the matrix before the enzyme is added, it will lead to an underestimation of its concentration. scispace.com Furthermore, different types of glucuronides have different susceptibilities to enzymatic cleavage; for example, β-glucuronidases often preferentially hydrolyze O-glucuronides over N-glucuronides. nih.gov

Acid Hydrolysis : The use of acid can also cleave the glucuronide conjugate. However, N-glucuronides, such as the primary metabolite of lorcaserin, can be particularly labile under acidic conditions. nih.govnih.gov This instability can lead to the degradation of the metabolite before it is even measured, resulting in inaccurate quantification. researchgate.net Conversely, O-glucuronides tend to be more labile under basic conditions. nih.govnih.gov The harsh conditions of acid hydrolysis can also potentially degrade the parent lorcaserin molecule once it is freed, further complicating accurate measurement. scispace.com

Given these challenges, if a hydrolysis-based method is employed, extensive validation is required to ensure complete and consistent cleavage without degrading the analyte. nih.govojp.gov The potential for incomplete hydrolysis, analyte instability, and the introduction of interferences from the enzyme preparation often makes the direct analysis of the intact Lorcaserin N-β-D-Glucuronide by LC-MS/MS the more robust and reliable analytical approach. scispace.comresearchgate.net

Dispositional Mechanisms of Lorcaserin N β D Glucuronide Sodium Salt

Excretory Pathways of the Glucuronide Metabolite

The conversion of lorcaserin (B1675133) to its glucuronide conjugate significantly increases its water solubility, a key factor facilitating its removal from the body. wikipedia.org This process, known as glucuronidation, is a major pathway in Phase II metabolism for many drugs and endogenous compounds. wikipedia.orgnih.gov The resulting hydrophilic glucuronides are then primed for excretion, predominantly via the renal system. taylorandfrancis.com

Following oral administration, lorcaserin undergoes extensive hepatic metabolism through multiple enzymatic pathways. nih.govfda.gov While the major circulating metabolite in the plasma is lorcaserin sulfamate (B1201201) (M1), the primary metabolite found in urine is the N-carbamoyl glucuronide of lorcaserin (M5). nih.govnih.govfda.gov In human mass balance studies, approximately 92.3% of a radiolabeled dose of lorcaserin was recovered in the urine, with Lorcaserin N-β-D-Glucuronide being the most abundant metabolic product. nih.gov This definitively establishes its role as the principal urinary metabolite of lorcaserin. nih.goveuropa.eu Other minor metabolites identified in the urine include glucuronide or sulfate conjugates of oxidative metabolites. nih.govfda.gov

Table 1: Major Metabolites of Lorcaserin

MetaboliteDesignationPrimary LocationPharmacological Activity
Lorcaserin SulfamateM1Plasma (major circulating)Inactive
Lorcaserin N-β-D-GlucuronideM5Urine (major excreted)Inactive

The renal clearance of drug glucuronides is a multi-step process involving glomerular filtration and active tubular secretion. Due to their hydrophilic nature, glucuronide conjugates generally have limited passive diffusion across cell membranes and thus rely on transport proteins for their movement into and out of renal tubular cells. frontiersin.orgnih.gov

Contribution of Transporter Proteins to Glucuronide Disposition

Transporter proteins are essential for the disposition of glucuronide conjugates throughout the body, influencing their distribution into tissues and their elimination via bile and urine. nih.govfrontiersin.org These transporters are broadly categorized as uptake transporters, which move substrates into cells, and efflux transporters, which move substrates out of cells.

Several members of the ATP-binding cassette (ABC) transporter superfamily play a significant role in the efflux of glucuronide conjugates. Key among these are MRP2, MRP3, and Breast Cancer Resistance Protein (BCRP). frontiersin.orgnih.gov

MRP2 (ABCC2): This transporter is predominantly located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. solvobiotech.com Its function is to transport a wide array of organic anions, including many drug glucuronides, into the bile and urine, thus playing a direct role in their excretion. frontiersin.orgsolvobiotech.com

BCRP (ABCG2): Also an apical efflux transporter, BCRP is found in the liver, intestine, and other tissues. It is known to transport a variety of glucuronide and sulfate conjugates, often working in concert with other transporters to eliminate xenobiotics. nih.govfrontiersin.org

MRP3 (ABCC3): In contrast to MRP2 and BCRP, MRP3 is primarily localized to the basolateral membrane of hepatocytes and enterocytes. nih.govhelsinki.fi Its main function is to efflux glucuronide conjugates from these cells back into the bloodstream. This can lead to increased plasma concentrations of the metabolites, making them available for renal excretion. frontiersin.org

Table 2: Key Efflux Transporters for Glucuronide Conjugates

TransporterFamilyCellular Location (Hepatocytes/Renal Tubules)Primary Function
MRP2ABCC2ApicalBiliary and Urinary Excretion
MRP3ABCC3BasolateralEfflux into Bloodstream
BCRPABCG2ApicalBiliary and Intestinal Excretion

The liver plays a central role in the glucuronidation and subsequent elimination of drugs. wikipedia.org Glucuronide conjugates formed in the liver can be excreted directly into the bile or transported back into the sinusoidal blood for subsequent renal clearance. The fate of the glucuronide is largely determined by the interplay of uptake and efflux transporters on the hepatocyte membrane.

Hepatic uptake of glucuronides that have entered the systemic circulation (for instance, after being formed in the intestine and absorbed) is mediated by uptake transporters on the basolateral membrane of hepatocytes, such as Organic Anion Transporting Polypeptides (OATPs). nih.gov Once inside the hepatocyte, the glucuronide can be transported across the apical (canalicular) membrane into the bile by efflux transporters like MRP2. solvobiotech.comresearchgate.net

Comparative and Translational Aspects in Lorcaserin Glucuronidation Research

In Vitro to In Vivo Correlation in Metabolic Studies

In pharmaceutical development, establishing an in vitro-in vivo correlation (IVIVC) is a critical step that bridges the gap between laboratory findings and real-world biological outcomes. mdpi.comwalshmedicalmedia.com An IVIVC is essentially a predictive mathematical model that relates an in vitro property of a drug's dosage form, such as its dissolution rate, to its in vivo performance, typically represented by plasma drug concentration over time. walshmedicalmedia.com The primary goal of developing a robust IVIVC is to use in vitro data as a surrogate for in vivo bioavailability, which can streamline formulation development, support regulatory biowaivers, and reduce the necessity for extensive human clinical studies. walshmedicalmedia.com For metabolic studies, this involves demonstrating how data from simplified biological systems, like isolated enzymes or cell fractions, can accurately predict the complex metabolic fate of a drug within a whole organism.

The prediction of lorcaserin's in vivo metabolism is heavily reliant on correlating data from two primary in vitro sources: human tissue microsomes and specific recombinant UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov Lorcaserin (B1675133) N-carbamoyl glucuronidation is the main pathway for its excretion in humans. researchgate.netnih.govnih.gov

Metabolic screening using microsomes from various human tissues—including the liver, kidney, intestine, and lung—revealed that while all were capable of forming Lorcaserin N-β-D-Glucuronide, liver microsomes were the most efficient. researchgate.netnih.gov This finding points to the liver as the primary site of lorcaserin glucuronidation.

To identify the specific enzymes responsible, studies were conducted with a panel of recombinant human UGTs. These experiments demonstrated that the N-carbamoyl glucuronidation of lorcaserin is predominantly catalyzed by three isoforms of the UGT2B family: UGT2B7, UGT2B15, and UGT2B17. researchgate.netnih.gov Two enzymes from the UGT1A family, UGT1A6 and UGT1A9, were found to play a minor role. researchgate.netnih.gov

Kinetic analyses of the most active recombinant enzymes provided a clear hierarchy of catalytic efficiency. UGT2B15 was identified as the most efficient enzyme for this metabolic reaction. researchgate.netnih.gov The strong correlation between the high catalytic activity observed in human liver microsomes and the identification of specific, highly active UGT enzymes (which are abundantly expressed in the liver) provides a solid bridge between in vitro data and expected in vivo outcomes. This concordance strongly predicts that N-carbamoyl glucuronidation is the principal metabolic clearance pathway for lorcaserin in humans.

Table 1: Michaelis-Menten Kinetic Parameters for Lorcaserin N-Carbamoyl Glucuronide Formation by Recombinant Human UGTs

Recombinant UGT Isoform Apparent Km (μM) Vmax (pmol/mg protein/min) Catalytic Efficiency Rank
UGT2B15 51.6 ± 1.9 237.4 ± 2.8 1
UGT2B7 N/A N/A 2
UGT2B17 N/A N/A 3
UGT1A9 N/A N/A 4
UGT1A6 N/A N/A 5

Data sourced from studies identifying human UGTs in lorcaserin metabolism. researchgate.netnih.gov N/A indicates that specific values were not provided in the source documents, only the rank order of efficiency.

Species-Specific Differences in Lorcaserin Glucuronidation Pathways

The glucuronidation of amine-containing compounds often exhibits species-specific differences, which can be quantitative in nature. nih.gov While it is rare for a common laboratory animal species (such as the rat, dog, or non-human primate) to be entirely deficient in N-glucuronidation, the capacity to form these conjugates is highly compound-dependent. nih.gov Understanding these differences is crucial, as preclinical animal models are foundational to predicting human pharmacokinetics and safety. nih.govuthscsa.edu

In humans, Lorcaserin N-β-D-Glucuronide Sodium Salt is the primary metabolite found in urine, making this pathway the predominant route of excretion. researchgate.netnih.gov While lorcaserin has been studied in preclinical species such as rats and rhesus monkeys, detailed comparative data on the quantitative formation of its N-carbamoyl glucuronide metabolite across these species is not extensively reported in the available literature. nih.govuthscsa.edu Generally, species differences in this type of metabolism tend to be quantitative rather than a complete absence of the pathway in one species versus another. nih.gov Therefore, while preclinical models are used, the exact proportion of lorcaserin cleared via N-carbamoyl glucuronidation may vary between these models and humans.

Metabolic divergence between preclinical animal models and humans has significant implications for translational research. If a species used in preclinical testing metabolizes lorcaserin through different primary pathways or at a significantly different rate than humans, the predictive value of that model for human pharmacokinetics is diminished. For instance, if a rat model relies less on N-carbamoyl glucuronidation and more on other pathways, it may not accurately reflect the drug's half-life, exposure levels, or potential for drug-drug interactions in humans.

Furthermore, the route of excretion for metabolites can differ between species; a glucuronide metabolite may be excreted primarily in urine in one species and in bile in another. nih.gov The apparent absence of an N-glucuronide in the urine of a test animal does not definitively prove the species' inability to form it, as it could have been cleared via biliary excretion. nih.gov This complexity underscores the importance of conducting thorough metabolic profiling in multiple species and carefully interpreting the data when extrapolating findings from preclinical models to human clinical applications.

Implications of Glucuronidation for Drug-Drug Interactions at the Metabolic Level

Glucuronidation is a major Phase II metabolic pathway for many drugs, and the UGT enzymes that catalyze these reactions can be subject to inhibition or induction by co-administered substances. criver.comsolvobiotech.com Regulatory agencies recommend evaluating the potential for a new chemical entity to cause drug-drug interactions (DDIs) by inhibiting or inducing UGT enzymes. evotec.com Such interactions can alter the pharmacokinetics of drugs that are cleared via glucuronidation, potentially leading to adverse effects or loss of efficacy. criver.com

Research into the metabolism of lorcaserin has specifically addressed the potential for DDIs arising from the inhibition of its glucuronidation pathway. researchgate.netnih.gov The key finding is that lorcaserin's N-carbamoyl glucuronidation is catalyzed by multiple UGT enzymes, primarily UGT2B15, UGT2B7, and UGT2B17. researchgate.netnih.gov

Information regarding the potential for lorcaserin or its glucuronide metabolite to induce UGT enzymes is not prominently featured in the reviewed scientific literature.

Table 2: Summary of Human UGT Isoforms Involved in Lorcaserin N-Carbamoyl Glucuronidation

UGT Isoform Family Specific Enzymes Involved Role in Metabolism Implication for Drug-Drug Interactions
UGT2B UGT2B15, UGT2B7, UGT2B17 Predominant Redundancy lowers risk of significant DDI from inhibition of a single enzyme. researchgate.netnih.gov

Impact on the Overall Elimination Profile of Lorcaserin and Co-administered Xenobiotics

Following oral administration, lorcaserin is well-absorbed and subsequently undergoes significant metabolism. A human mass balance study, which traced the excretion of a radiolabeled dose of lorcaserin, revealed that approximately 92.3% of the administered radioactivity is recovered in the urine, while a minor fraction, about 2.2%, is found in the feces. fda.gov This indicates that the kidneys are the principal organ of excretion for lorcaserin and its byproducts.

The major metabolite identified in urine is the N-carbamoyl glucuronide of lorcaserin (M5). fda.govnih.gov This single metabolite accounts for a substantial portion of the eliminated drug, representing approximately 36% of the total administered dose. fda.gov This highlights the quantitative importance of the N-carbamoyl glucuronidation pathway in the clearance of lorcaserin.

In contrast, the major circulating metabolite in the plasma is lorcaserin sulfamate (B1201201) (M1), which accounts for about 38% of the radioactivity in plasma. fda.gov However, this sulfated metabolite constitutes only a minor component of the urinary excretory products, at approximately 3% of the administered dose. fda.gov This disparity between plasma concentration and urinary excretion suggests that while lorcaserin sulfamate is prevalent in the bloodstream, its elimination is less direct than that of the N-carbamoyl glucuronide.

The extensive metabolism of lorcaserin involves multiple enzymatic pathways. In addition to glucuronidation, oxidative metabolism mediated by various cytochrome P450 (CYP) enzymes (including CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP3A4) and flavin-containing monooxygenases (FMOs) contributes to its biotransformation. nih.govnih.gov The formation of Lorcaserin N-β-D-Glucuronide is specifically catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, UGT2B15, and UGT2B17, with lesser contributions from UGT1A6 and UGT1A9.

Table 1: Excretion and Major Metabolites of Lorcaserin

Parameter Finding Reference
Total Urinary Excretion (% of Dose) 92.3% fda.gov
Total Fecal Excretion (% of Dose) 2.2% fda.gov
Major Urinary Metabolite Lorcaserin N-β-D-Glucuronide (M5) fda.govnih.gov
Urinary Excretion of M5 (% of Dose) ~36% fda.gov
Major Circulating Metabolite Lorcaserin Sulfamate (M1) fda.gov
Urinary Excretion of M1 (% of Dose) ~3% fda.gov

Future Research Directions in Lorcaserin N β D Glucuronide Sodium Salt Metabolism

Advanced Enzymatic Characterization and Structural Biology

While initial studies have successfully identified the UDP-glucuronosyltransferase (UGT) enzymes responsible for lorcaserin's primary metabolic route, further research is required to understand the precise molecular interactions and the clinical impact of genetic variability. researchgate.netnih.gov

Deeper Insights into UGT-Lorcaserin Binding and Catalysis

The N-carbamoyl glucuronidation of lorcaserin (B1675133) is catalyzed by multiple UGT enzymes, primarily from the UGT2B subfamily, with minor contributions from the UGT1A subfamily. researchgate.netnih.gov Studies using recombinant human UGTs have established that UGT2B15 exhibits the highest catalytic efficiency, followed by UGT2B7 and UGT2B17. researchgate.netnih.gov The involvement of multiple enzymes suggests a robust pathway for lorcaserin's metabolism. nih.gov

Table 1: Catalytic Efficiency of Human UGT Enzymes in Lorcaserin N-carbamoyl Glucuronidation

UGT Isoform Apparent K_m_ (μM) V_max_ (pmol/mg protein/min) Catalytic Efficiency Rank
UGT2B15 51.6 ± 1.9 237.4 ± 2.8 1
UGT2B7 Data not specified Data not specified 2
UGT2B17 Data not specified Data not specified 3
UGT1A9 Data not specified Data not specified 4
UGT1A6 Data not specified Data not specified 5

Source: Based on data from studies on recombinant UGT enzymes. researchgate.netnih.gov

Future research should aim to elucidate the structural basis for these interactions. Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structures of UGT enzymes, like UGT2B15, co-crystallized with lorcaserin. nih.gov Such structural data would offer unprecedented insight into the specific amino acid residues within the enzyme's active site that are critical for substrate binding and catalysis. This knowledge could facilitate computational modeling and simulation studies to predict how other compounds might interact with this metabolic pathway.

Exploration of Genetic Polymorphisms and Their Impact on UGT Activity

Future investigations should focus on the impact of common and functionally significant single nucleotide polymorphisms (SNPs) in the UGT2B7 and UGT2B15 genes. By phenotyping individuals based on their UGT genetic profile, studies could assess whether variations in lorcaserin metabolism and the plasma concentrations of its glucuronide metabolite correlate with specific genotypes. This research is crucial for understanding inter-individual variability in lorcaserin disposition.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Advancements in analytical chemistry are key to refining our understanding of drug metabolism. While robust methods exist, new technologies can provide deeper insights into metabolite profiling and distribution. nih.govresearchgate.net

High-Resolution Mass Spectrometry and Imaging Mass Spectrometry for Metabolite Profiling

Current analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been validated for the sensitive and selective quantification of lorcaserin in biological matrices like plasma and brain tissue. oup.comnih.gov These methods use multiple-reaction monitoring (MRM) to achieve high sensitivity and specificity. oup.comnih.gov

Future studies should leverage the capabilities of high-resolution mass spectrometry (HR-MS). nih.govresearchgate.net HR-MS provides highly accurate mass measurements (<5 ppm deviation), which allows for the confident determination of elemental compositions for both the parent drug and its metabolites. nih.gov This capability is invaluable for distinguishing drug-related material from isobaric endogenous components in complex biological samples, thereby enhancing the specificity of metabolite identification without relying solely on fragmentation patterns. nih.govnih.gov

Furthermore, imaging mass spectrometry (MSI) represents a powerful, label-free technique to visualize the spatial distribution of lorcaserin and its glucuronide metabolite within tissue sections. nih.govresearchgate.net Unlike traditional methods that require tissue homogenization, MSI can map the precise location of molecules in key organs like the liver and kidneys. nih.govcolumbia.edu This would allow researchers to directly observe the sites of metabolism and subsequent distribution of Lorcaserin N-β-D-Glucuronide, providing critical information on its pharmacokinetics at the tissue level. dntb.gov.ua

Mechanistic Studies of Glucuronide Transport and Tissue Distribution

The formation of the hydrophilic Lorcaserin N-β-D-Glucuronide conjugate necessitates the involvement of transport proteins for its movement across cellular membranes and ultimate excretion from the body. nih.govhelsinki.fi

Detailed Investigation of Efflux Transporters Mediating Lorcaserin N-β-D-Glucuronide Sodium Salt Disposition

The disposition of glucuronide metabolites is heavily reliant on the activity of efflux transporters, particularly members of the ATP-binding cassette (ABC) transporter family. nih.govhelsinki.fi Key transporters involved in the efflux of glucuronides from hepatocytes into either the blood or bile include the Multidrug Resistance-Associated Proteins (MRP2, MRP3, MRP4) and Breast Cancer Resistance Protein (BCRP). helsinki.finih.gov MRP2 and BCRP are located on the apical (biliary) membrane of hepatocytes, mediating direct excretion into bile, while MRP3 and MRP4 are on the basolateral membrane, transporting conjugates back into the bloodstream for subsequent renal elimination. nih.gov

Systematic future research is needed to identify which of these transporters recognize Lorcaserin N-β-D-Glucuronide as a substrate. In vitro studies using membrane vesicles or cell lines overexpressing specific human transporters (e.g., MRP2, MRP3, MRP4, and BCRP) can definitively determine the transport kinetics (K_m_ and V_max_). helsinki.fi Such studies have shown that MRP3 is often a high-affinity transporter for glucuronides, whereas MRP2 is a lower-affinity, high-capacity system. helsinki.fi Understanding which transporters handle the efflux of lorcaserin's main metabolite is essential for predicting its primary route of elimination (biliary vs. renal) and for anticipating potential drug-drug interactions with inhibitors or inducers of these transport proteins. nih.gov

Table 2: List of Compounds

Compound Name
Lorcaserin
This compound
Mefenamic acid
Bisphenol A
Eugenol (B1671780)

In Vitro Models for Studying Metabolite Transport Kinetics

The elimination of lorcaserin is significantly influenced by its metabolism, with the major excretory metabolite being the N-carbamoyl glucuronide (M5). hyphadiscovery.comnih.gov This metabolite is formed primarily in the liver through the action of multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT2B7, UGT2B15, and UGT2B17. nih.gov Understanding how this major, water-soluble metabolite is transported into and out of cells is critical for a complete picture of lorcaserin's disposition. The transport kinetics—the rate and efficiency of this movement across cellular membranes—are governed by specialized transporter proteins. Future research will need to focus on characterizing these interactions using established in vitro models to predict potential drug-drug interactions and understand variability in patient response.

In vitro systems are indispensable tools for this purpose, offering controlled environments to study the interaction between a metabolite and specific transporters without the complexities of a whole organism. nih.govnih.gov These models are crucial for determining if Lorcaserin N-β-D-Glucuronide is a substrate for key uptake or efflux transporters, which are known to handle glucuronidated metabolites. nih.govfrontiersin.org

Established Cell-Based Models

Several well-characterized cell lines are considered industry standards for predicting intestinal absorption and the involvement of transporters. nih.govadmescope.com Future studies on Lorcaserin N-β-D-Glucuronide would leverage these systems:

Caco-2 Cells: Derived from human colon adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. diva-portal.org They endogenously express a variety of clinically relevant transporters, including the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as well as various uptake transporters. admescope.comsigmaaldrich.com A bidirectional transport assay using Caco-2 cells can determine the net flux of the metabolite across the monolayer, indicating whether it is a substrate of efflux transporters.

MDCK Cells: The Madin-Darby Canine Kidney (MDCK) cell line is another valuable tool. nih.gov While the wild-type cells have lower endogenous transporter expression than Caco-2 cells, they are readily transfected to overexpress a single, specific human transporter (e.g., MDR1, BCRP, MRP2). admescope.com This allows for the unambiguous identification of the metabolite's interaction with a particular transporter.

Transfected HEK293 Cells: Human Embryonic Kidney (HEK293) cells are commonly used for transiently or stably overexpressing a single uptake or efflux transporter. admescope.com These systems are ideal for screening the metabolite against a panel of transporters that are highly expressed in the liver and kidney, such as Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), and Multidrug Resistance-Associated Proteins (MRPs). youtube.com Given that many glucuronide conjugates are substrates for MRP2, MRP3, and OATPs, these would be transporters of high interest. frontiersin.org

Designing Kinetic Studies

To move beyond simple identification and quantify the efficiency of transport, kinetic studies are essential. These experiments involve incubating the in vitro model with varying concentrations of this compound and measuring the initial rate of transport. The resulting data can be used to calculate key kinetic parameters. nih.gov

A mechanistic modeling approach is superior to conventional analysis as it accounts for multiple simultaneous processes, such as passive diffusion and non-specific binding, leading to more accurate parameter estimates. nih.gov

Table 1: Potential In Vitro Systems for Kinetic Analysis

Cell ModelTransporter TypeInvestigated ParameterPurpose
Caco-2 (Wild-Type)Endogenous Efflux/UptakeApparent Permeability (Papp)Predict intestinal permeability and identify potential for active efflux.
MDCK-MDR1Overexpressed EffluxEfflux Ratio, Km, VmaxDetermine if the metabolite is a specific substrate of P-glycoprotein (MDR1).
MDCK-BCRPOverexpressed EffluxEfflux Ratio, Km, VmaxDetermine if the metabolite is a specific substrate of BCRP.
HEK293-MRP2Overexpressed EffluxUptake Clearance, Km, VmaxInvestigate interaction with MRP2, a key transporter for glucuronides.
HEK293-OATP1B1Overexpressed UptakeUptake Clearance, Km, VmaxAssess role of hepatic uptake transporter OATP1B1 in sinusoidal clearance.
HEK293-OATP1B3Overexpressed UptakeUptake Clearance, Km, VmaxAssess role of hepatic uptake transporter OATP1B3 in sinusoidal clearance.

Table 2: Hypothetical Kinetic Parameters for Future Studies

This table illustrates the type of data that would be generated from future kinetic studies. The values are hypothetical and based on typical findings for other drug glucuronide metabolites.

TransporterKm (µM)Vmax (pmol/mg protein/min)Transport Efficiency (Vmax/Km)
MRP21504503.0
MRP32506002.4
OATP1B17590012.0
OATP1B3908509.4

The determination of these kinetic parameters is vital. A low Km value indicates a high affinity of the metabolite for the transporter, while a high Vmax indicates a high capacity for transport. This information allows for the quantitative prediction of transporter-mediated clearance and the potential for drug-drug interactions if co-administered drugs inhibit these pathways. nih.gov

Q & A

Q. Methodology :

  • Sample Preparation : Hydrolyze the glucuronide conjugate using β-glucuronidase (e.g., from E. coli, pH 5.0, 37°C for 18 hours) to release free lorcasersin. Validate hydrolysis efficiency via spiked controls .
  • Detection : Use LC-MS/MS with a C18 column and a mobile phase of methanol/0.1% formic acid. Monitor transitions specific to lorcasersin (e.g., m/z 196 → 152 for quantification) and its glucuronide (e.g., m/z 372 → 196 for confirmation) .
  • Calibration : Prepare matrix-matched standards (plasma, urine) to account for ion suppression/enhancement. Include deuterated internal standards (e.g., lorcasersin-d4) for precision .

Advanced: What experimental designs are optimal for studying the regioselectivity of Lorcaserin glucuronidation?

Q. Methodology :

  • In Vitro Systems : Use human liver microsomes (HLM) or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify the primary site of glucuronidation (N- vs. O-linked). Incubate with uridine 5′-diphosphoglucuronic acid (UDPGA) and measure reaction kinetics (Km, Vmax) .
  • Structural Confirmation : Employ NMR (e.g., 1H, 13C) to confirm the glucuronidation site. Compare chemical shifts of the parent compound and glucuronide, focusing on the anomeric proton (δ ~5.0 ppm for β-D-glucuronide) .
  • Computational Modeling : Perform molecular docking simulations with UGT enzyme structures to predict binding affinities for different glucuronidation sites .

Basic: What analytical techniques validate the purity of synthesized this compound?

Q. Methodology :

  • HPLC-UV : Use a gradient elution (acetonitrile/0.1% TFA) with a photodiode array detector (PDA). Purity is confirmed by a single peak at 254 nm and >95% area under the curve .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) with <2 ppm mass error. Expected [M–Na]⁻ ion at m/z 372.1 .
  • Water Content : Perform Karl Fischer titration to ensure ≤0.5% residual moisture, critical for stability .

Advanced: How does this compound interact with efflux transporters in blood-brain barrier models?

Q. Experimental Design :

  • Cell Models : Use MDCK-II cells transfected with human P-gp (ABCB1) or BCRP (ABCG2). Measure intracellular accumulation of the glucuronide with/without inhibitors (e.g., Ko143 for BCRP) .
  • Permeability Assays : Conduct bidirectional transport experiments (apical-to-basal vs. basal-to-apical) in a Transwell system. Calculate efflux ratios (ER) to assess transporter activity .
  • Data Interpretation : An ER >2 indicates active efflux. Compare with free lorcasersin to determine if glucuronidation alters CNS penetration .

Data Contradiction: Why do studies report variable β-glucuronidase hydrolysis efficiencies for Lorcaserin glucuronide?

Q. Resolution Strategy :

  • Enzyme Source : Compare hydrolysis rates using β-glucuronidase from Helix pomatia (broader specificity but lower efficiency) vs. E. coli (higher specificity for β-D-glucuronides) .
  • Optimize Conditions : Adjust pH (5.0–6.5), temperature (37–45°C), and incubation time (2–24 hours). Validate with spiked recovery experiments .
  • Matrix Effects : Test interference from endogenous compounds (e.g., bilirubin in liver samples) using charcoal-stripped matrices .

Advanced: How to assess the metabolic stability of this compound in environmental or biological systems?

Q. Methodology :

  • Biotransformation Studies : Incubate the glucuronide with human fecal microbiota (anaerobic, 37°C) or liver S9 fractions. Monitor degradation via LC-MS/MS and identify cleavage products (e.g., free lorcasersin) .
  • Kinetic Analysis : Calculate half-life (t1/2) and intrinsic clearance (CLint) using substrate depletion assays. Compare stability across species (human vs. rodent) .
  • Environmental Fate : Simulate wastewater treatment by exposing the compound to activated sludge. Measure residual levels via SPE-LC-MS/MS .

Basic: What safety protocols are critical when handling this compound?

Q. Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for weighing and dissolution .
  • Waste Disposal : Collect organic waste in sealed containers labeled "halogenated solvents." Neutralize aqueous waste with 1M HCl before disposal .
  • Exposure Response : For spills, absorb with inert material (vermiculite) and dispose as hazardous waste. In case of inhalation, move to fresh air immediately .

Advanced: Can competitive inhibition assays elucidate Lorcaserin glucuronide’s role in drug-drug interactions?

Q. Experimental Design :

  • UGT Inhibition Screening : Co-incubate lorcasersin glucuronide with probe substrates (e.g., 4-methylumbelliferyl glucuronide) in HLM. Measure IC50 values to assess inhibition potency .
  • Mechanistic Modeling : Use Dixon plots or Cheng-Prusoff equations to determine inhibition modality (competitive vs. non-competitive) .
  • Clinical Relevance : Predict in vivo interactions using static (R-value) or dynamic (PBPK) models. Prioritize inhibitors with R >1.1 (e.g., probenecid) .

Data Contradiction: How to resolve discrepancies in reported glucuronide solubility profiles?

Q. Resolution Strategy :

  • Solvent Systems : Test solubility in PBS (pH 7.4), DMSO, and methanol. Use sonication (30 minutes) or heating (37°C) to enhance dissolution .
  • Quantitative NMR : Use 1H-NMR with a known internal standard (e.g., DSS) to measure solubility accurately, avoiding UV-based methods that may misreport due to impurities .
  • Inter-Laboratory Validation : Share protocols for buffer preparation (e.g., ionic strength adjustments) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.